1-Deoxy-1-nitro-L-galactitol
Overview
Description
1-Deoxy-1-nitro-L-galactitol, also known as DNGL, is a nitrosugar that has been a subject of scientific research for several years. It is a product for proteomics research with a molecular formula of C6H13NO7 and a molecular weight of 211.17 . This compound is known for its potential in revolutionizing the field of diabetes treatment by impeding the activity of the enzyme aldose reductase .
Scientific Research Applications
Synthesis of Derivatives for Lysosomal Storage Disorders Treatment
- Biela-Banaś et al. (2014) explored the stereoselective synthesis of 1-C-alkyl iminogalactitol derivatives as potential pharmacological chaperones for the treatment of galactosidase-linked lysosomal storage disorders (LSDs). This research involved complex synthesis processes and provided insights into alternative synthesis methods for such compounds (Biela-Banaś, Gallienne, Front, & Martin, 2014).
Development of New Synthesis Approaches for D-Galactofuranosyl Nitromethanes
- Vojtech et al. (2011) conducted a study on the preparation of D-galactofuranosyl nitromethanes, providing a new approach and understanding of the synthesis process, which is a crucial aspect of chemical research involving galactose derivatives (Vojtech, Petrušová, Valent, Pribulová, & Petruš, 2011).
Synthesis of Uridine Derivatives and Glycosyltransferase Inhibitors
- Research by Komor et al. (2012) focused on the synthesis of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides, used in creating uridine derivatives that are potential glycosyltransferase inhibitors. This study highlights the application of 1-deoxy-1-nitro-L-galactitol derivatives in the development of biochemical inhibitors (Komor, Pastuch-Gawołek, Sobania, Jadwiński, & Szeja, 2012).
Understanding Lectin-Carbohydrate Interactions
- Ahuja et al. (2007) explored the recognition of amino acids by galactosyl-imine and -amine derivatives. This study is significant for understanding the interactions that mimic those in lectin-carbohydrate and glycosidase substrate relationships, demonstrating the broader biochemical implications of such derivatives (Ahuja, Singhal, Ramanujam, Ravikumar, & Rao, 2007).
Catalytic Reaction Profiling in Enzymology
- Whittaker and Whittaker (2001) provided insight into the catalytic reaction profile for alcohol oxidation by galactose oxidase. This study is crucial in understanding the enzymatic processes involving galactose derivatives and their applications in biochemistry (Whittaker & Whittaker, 2001).
Mechanism of Action
Target of Action
The primary target of 1-Deoxy-1-nitro-L-galactitol is the enzyme aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism, and it plays a significant role in the development of long-term complications in diabetes.
Mode of Action
This compound works by impeding the activity of aldose reductase . By inhibiting this enzyme, it disrupts the normal metabolic pathway of glucose, thereby mitigating the genesis of diabetic complications .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of sorbitol and fructose accumulation in cells. This can help to mitigate the genesis of diabetic complications, as these sugar alcohols are implicated in the development of such complications .
Properties
IUPAC Name |
6-nitrohexane-1,2,3,4,5-pentol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFCJTOUEGMYBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915493 | |
Record name | 1-Deoxy-1-nitrohexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14199-83-8, 94481-72-8, 6027-42-5 | |
Record name | 1-Deoxy-1-nitro-D-mannitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Deoxy-1-nitro-L-galactitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094481728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC159058 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC25292 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Deoxy-1-nitrohexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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